Compounds like Taranabant (MK-0364) [, ] showcase the potential of 5-(trifluoromethyl)pyridin-2-yl-containing molecules as CB1R inverse agonists for obesity treatment.
The development of PQR309 (Bimiralisib) [] exemplifies the use of this moiety in creating potent and selective PI3K inhibitors, demonstrating efficacy in preclinical cancer models.
Research on P2X7 antagonists [, ] highlights the potential of this chemical group in developing new therapies for pain management and inflammatory conditions.
The identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide [] demonstrates the application of similar compounds as GlyT1 inhibitors, offering potential therapeutic avenues for psychiatric disorders.
Studies on 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) [] highlight the antibacterial activity of compounds containing this structural motif, particularly against methicillin-resistant Staphylococcus aureus.
Research based on 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) [] explored the insecticidal potential of similar compounds targeting the serotonergic system in pests.
The incorporation of 5-(trifluoromethyl)pyridin-2-yl containing ligands in iridium(III) complexes has led to the development of efficient blue-emissive materials for OLED applications [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: